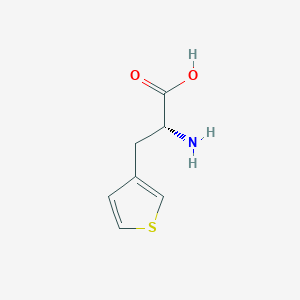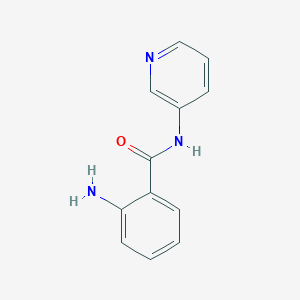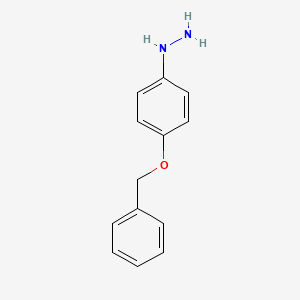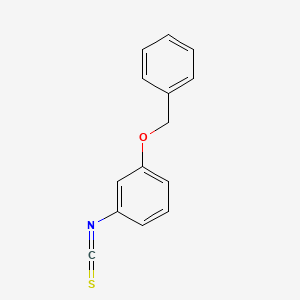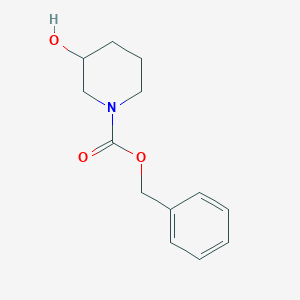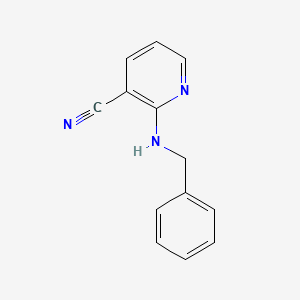
3-Benzylcyclohexanone
概要
説明
Synthesis Analysis
The synthesis of 3-Benzylcyclohexanone derivatives, including bis benzylidene cyclohexanone derivatives, involves various strategies such as aldol condensation from aromatic aldehydes and cyclohexanones, followed by Wittig olefination (Frey, 1992). Microwave-assisted organic synthesis presents a rapid and simple method for synthesizing substituted benzylidenecyclohexanone, highlighting advancements in synthetic techniques (Handayani, S., Budimarwanti, C., & Haryadi, W., 2017).
Molecular Structure Analysis
The molecular structure of 3-Benzylcyclohexanone derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal slight differences in bond lengths and angles among molecules, contributing to our understanding of their structural features (Lotfy, G., et al., 2017).
Chemical Reactions and Properties
3-Benzylcyclohexanone and its derivatives undergo various chemical reactions, including cycloaddition reactions and isomerization. These reactions demonstrate the compound's versatility in synthesizing complex organic molecules and its role in understanding reaction mechanisms (Gössnitzer, E., et al., 2001).
Physical Properties Analysis
The physical properties of 3-Benzylcyclohexanone derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of 3-Benzylcyclohexanone, including its reactivity with different chemical reagents and its behavior in various chemical environments, highlight its utility in organic synthesis. Its reactivity profile enables the development of novel synthetic routes and compounds (Lemaire, O., et al., 2001).
- (Frey, 1992)
- (Handayani, S., Budimarwanti, C., & Haryadi, W., 2017)
- (Lotfy, G., et al., 2017)
- (Gössnitzer, E., et al., 2001)
- (Lemaire, O., et al., 2001)
科学的研究の応用
Structural Analysis and Conformational Studies
Synthesis and Structure Analysis : Studies on chalcone structures based on cyclohexanone cores, like 3-Benzylcyclohexanone, have shown that these compounds can be synthesized and their structures elucidated using spectrophotometric and single-crystal X-ray techniques. This research provides insights into their molecular structures, electronic properties, and UV–vis spectra, contributing significantly to the field of organic chemistry and material science (Lotfy et al., 2019).
Conformational and Biological Analysis : Another study on bis benzylidene cyclohexanone derivatives, closely related to 3-Benzylcyclohexanone, reports the synthesis, structure, conformational analysis, and biological activities of these compounds. This research contributes to understanding their interactions in biological systems and their potential applications in medicinal chemistry (Lotfy et al., 2017).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Research has been conducted on developing new methods for synthesizing benzylidenecyclohexanone derivatives, which include compounds like 3-Benzylcyclohexanone. These methods aim to enhance the efficiency and yield of these compounds, which are valuable in various scientific applications (Handayani et al., 2017).
Molecular Structure Studies
- Molecular Structure and Reactivity : Detailed studies on the molecular structures and reactivity of arylidene derivatives of methylcyclohexanones, including compounds like 3-Benzylcyclohexanone, have been conducted. These studies use techniques like NMR spectroscopy and molecular simulation, contributing to a deeper understanding of their chemical properties and potential applications in synthesis and drug design (Pivnenko et al., 2003).
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe the exact mode of action of 3-Benzylcyclohexanone. Like other organic compounds, it may interact with biological targets through various types of chemical bonds such as covalent, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
It’s important to note that any compound’s effects on biochemical pathways are typically complex and multifaceted, involving numerous interactions with various enzymes and other biomolecules .
Pharmacokinetics
These properties are crucial in determining a compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include physical conditions such as temperature and pH, biological conditions such as the presence of other biomolecules, and the specific characteristics of the biological system in which the compound is present . .
特性
IUPAC Name |
3-benzylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFSCDMVBLDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342509 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85450-51-7 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)





